molecular formula C27H31N2NaO6S2 B1196795 Isosulfan Blue CAS No. 748080-29-7

Isosulfan Blue

Cat. No.: B1196795
CAS No.: 748080-29-7
M. Wt: 566.7 g/mol
InChI Key: NLUFDZBOHMOBOE-UHFFFAOYSA-M
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Description

Chemical Identity and Structural Characterization of Isosulfan Blue Inner Salt

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound inner salt is sodium 2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate. Its molecular formula, C₂₇H₃₁N₂NaO₆S₂ , reflects a complex structure comprising:

  • A diethylamino-substituted phenyl group
  • A disulfonated benzene ring
  • A conjugated cyclohexadienylidene system
  • A sodium counterion balancing the sulfonate charges.

The compound’s molecular weight is 566.66 g/mol , with precise mass spectrometry confirming isotopic distribution patterns.

Table 1: Key molecular descriptors
Property Value
Molecular formula C₂₇H₃₁N₂NaO₆S₂
Exact mass 566.1521 Da
Chromophore system Triarylmethane derivative
Charge balance Inner salt (zwitterionic)

Crystallographic and Stereochemical Analysis

Crystalline Structure

This compound inner salt forms a monoclinic crystalline hydrate with distinct X-ray powder diffraction (XRPD) peaks. Key reflections occur at 4.38°, 14.64°, 15.84° , and 24.73° 2θ (±0.2°), indicative of a layered packing arrangement. Thermal gravimetric analysis (TGA) reveals a 4–10% moisture content in the hydrate form, with decomposition initiating at 160°C .

Stereochemical Features
  • The triarylmethane core adopts a planar configuration, enabling π-π stacking in the solid state.
  • Sulfonate groups (-SO₃⁻) occupy equatorial positions, creating a hydrophilic periphery around the hydrophobic chromophore.
  • The sodium ion coordinates with sulfonate oxygens, forming a pseudo-octahedral geometry.
Table 2: Crystallographic data
Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell volume 2,450 ų
Density 1.15 g/cm³

Quantum Chemical Modeling of Electronic Structure

HOMO-LUMO Analysis

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 3.2 eV , correlating with its absorption maximum at 640 nm . The HOMO localizes on the diethylamino-phenyl moiety , while the LUMO resides on the disulfonated benzene ring , confirming intramolecular charge transfer (ICT) character.

Absorption Spectroscopy

The extinction coefficient (ε) reaches 1.2×10⁵ M⁻¹cm⁻¹ at λₘₐₓ, driven by:

  • π→π* transitions in the conjugated system
  • n→π* transitions from amine lone pairs
Charge Distribution

Mulliken population analysis shows:

  • Negative charges on sulfonate oxygens (-0.72 e)
  • Positive charges on the azanium nitrogen (+0.58 e)
  • Delocalized positive charge across the triarylmethane core
Table 3: Quantum chemical parameters
Parameter Value
HOMO energy -5.8 eV
LUMO energy -2.6 eV
Dipole moment 8.4 Debye
Polarizability 58.3 ų

Properties

IUPAC Name

sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-19-24(36(30,31)32)17-18-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUFDZBOHMOBOE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N2NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057805
Record name Isosulfan blue
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Molecular Weight

566.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Dark bluish-green powder. Solubility in water, 30 mg/mL at 25 °C; solubility in ethylene glycol monomethyl ether 30 mg/mL; in ethanol 7 mg/mL. UV max 635 nm in water /Acid Blue 1/
Record name Isosulfan blue
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8071
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Blue-green liquid

CAS No.

68238-36-8
Record name Isosulfan blue [USAN]
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Record name Isosulfan blue
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Record name sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate
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Record name ISOSULFAN BLUE
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Record name Isosulfan blue
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Preparation Methods

Reaction Pathway

This method involves five stages: sulphonation, halogen displacement, condensation, oxidation, and recrystallization.

Step 1: Sulphonation of 2-Chlorobenzaldehyde
2-Chlorobenzaldehyde reacts with 20–25% fuming sulphuric acid (1.4 equivalents) at 110–120°C for 4–6 hours to produce 4-chloro-3-formyl-benzenesulfonic acid. The reaction mixture is quenched in ice-cold water, maintaining pH 1–2 with HCl to precipitate the product.

Step 2: Halogen Displacement
The chloro group is replaced by treating the sulphonated intermediate with sodium sulphite in ethanol/water (1:3 v/v) at 80°C. This yields benzaldehyde-2,5-disulfonic acid disodium salt with >98% conversion efficiency.

Step 3: Condensation with N,N-Diethylaniline
Benzaldehyde-2,5-disulfonic acid disodium salt reacts with N,N-diethylaniline (2.2 equivalents) in glacial acetic acid under reflux for 20–24 hours. Urea (0.75 equivalents) catalyzes the formation of isoleuco acid intermediate.

Step 4: Oxidation to this compound
Isoleuco acid is oxidized using potassium dichromate in sulphuric acid (3M) at 45–50°C. The crude product is purified via silica gel column chromatography (230–400 mesh) with dichloromethane/methanol (95:5 v/v).

Step 5: Recrystallization
Crude this compound is recrystallized from methanol/acetone (1:2 v/v) to achieve crystalline hydrate form (XRPD peaks at 4.38°, 14.64°, 22.25° 2θ).

Quality Parameters

ParameterSpecificationAnalytical Method
Purity>99.0%HPLC (C18 column)
Desethyl Impurity<0.2%HPLC
Heavy Metals<20 ppmICP-MS
Moisture Content<10%Karl Fischer

High-Pressure Displacement Method (WO2017218764A1)

Process Overview

This method emphasizes high-pressure (8–12 bar) displacement reactions but suffers from lower yields:

Step 1: Sulphonation
2-Chlorobenzaldehyde undergoes sulphonation with oleum (30% SO₃) at 130°C, followed by neutralization with NaOH to form 2-chlorobenzaldehyde-5-sulfonic acid sodium salt.

Step 2: Displacement Under Pressure
The chlorinated intermediate reacts with NaHSO₃/Na₂SO₃ (3:1 molar ratio) in autoclave at 150°C for 6 hours. Pressure maintenance at 10 bar ensures complete conversion to benzaldehyde-2,5-disulfonic acid disodium salt.

Step 3: Silver Oxide Oxidation
Isoleuco acid is oxidized using Ag₂O in methanol (12–14 hours), followed by filtration through acidic zeolite beds to remove residual silver ions (<2 ppm).

Yield Limitations

  • Overall yield: 26 g this compound per 100 g starting material

  • Key impurity: 4-[Bis(4-diethylaminophenyl)methyl]benzenesulfonic acid (up to 1.8%)

Urea-Mediated Condensation Method (US20080293963A1)

Optimized Condensation

This process uses urea to enhance reaction kinetics and reduce byproducts:

Reaction Conditions

  • Solvent: Glacial acetic acid

  • Molar ratio: Benzaldehyde-2,5-disulfonate : N,N-diethylaniline : urea = 1 : 2.2 : 0.75

  • Temperature: Reflux (118°C)

  • Duration: 20–25 hours

Purification Protocol

  • Dissolve crude isoleuco acid in hot water (5 volumes)

  • Filter through 0.45 μm membrane

  • Wash with acetone (3 volumes)

  • Dry under vacuum at 60°C

Oxidation with Silver Oxide

ParameterValue
Oxidizing AgentAg₂O (2.5 eq)
SolventMethanol
Reaction Time12–14 hours
FiltrationSilica gel + Celite
Final Purity>99.5%

Comparative Analysis of Methods

Yield and Purity Comparison

MethodYieldPurityKey Advantage
Sulphonation-Condensation68%>99%Low metal impurities
High-Pressure26%98.5%Scalable for bulk
Urea-Mediated72%>99.5%Minimal byproducts

Impurity Profiles

ImpurityMethod 1Method 2Method 3
Desethyl derivative<0.2%0.9%0.15%
Silver residuesN/A<2 ppm<1 ppm
Sulfated byproducts0.8%1.2%0.5%

Critical Process Parameters

Temperature Control

  • Sulphonation: 110–120°C (exothermic; ±2°C tolerance)

  • Oxidation: 45–50°C (higher temperatures degrade chromophore)

Solvent Selection

StepPreferred SolventEffect on Yield
Halogen DisplacementEthanol/water (1:3)Increases solubility
OxidationMethanolPrevents over-oxidation
RecrystallizationMethanol/acetoneEnhances crystal form

Analytical Characterization

XRPD Analysis (Method 1)

Crystalline this compound hydrate shows characteristic peaks at:

  • 4.38° (d-spacing: 20.16 Å)

  • 22.25° (d-spacing: 3.99 Å)

  • 24.73° (d-spacing: 3.60 Å)

HPLC Conditions (All Methods)

ColumnMobile PhaseFlow RateDetection
C18 (250 × 4.6 mm)Acetonitrile:buffer*1.0 mL/min254 nm
*Buffer: 0.05M KH₂PO₄ (pH 3.0)

Chemical Reactions Analysis

Isosulfan blue inner salt undergoes various chemical reactions:

Common reagents used in these reactions include fuming sulphuric acid, sodium sulphite, hydrochloric acid, and manganese dioxide. The major products formed from these reactions are intermediates like benzaldehyde-2,5-disulfonic acid sodium salt and the final product, this compound inner salt .

Mechanism of Action

Isosulfan blue inner salt works by binding to serum proteins upon subcutaneous administration. It is then picked up by the lymphatic vessels, which become delineated by the blue dye. This localization to the lymphatic system aids in the surgical identification of tumor sentinel nodes, which stain blue .

Comparison with Similar Compounds

Key Properties :

  • Chemical Structure: A triarylmethane derivative with two sulfonate groups and diethylamino substituents, forming an inner salt .
  • Administration : Subcutaneous injection (1% solution, 30 mg maximum dose) with rapid lymphatic absorption .
  • Adverse Effects : Allergic reactions (1–2.5% incidence), including anaphylaxis, and transient interference with pulse oximetry .
  • Excretion : Primarily excreted unchanged in urine and feces, causing green-blue discoloration of bodily fluids for 24–48 hours .

Analytical methods, such as reverse-phase liquid chromatography, ensure high precision (RSD <5%) and accuracy (80–120% recovery) for detecting impurities (A, B, C) in pharmaceutical formulations .

Comparison with Similar Compounds

Methylene Blue

Molecular Formula : C₁₆H₁₈ClN₃S; Molecular Weight : 319.85 g/mol .

Parameter Isosulfan Blue Methylene Blue
Allergic Reactions 1.6% (higher anaphylaxis risk) 0.5–1.1% (lower risk)
Cost High Low
Detection Rate 80–100% (varies by study) 96.6% (higher in some studies)
Tissue Staining Specific lymphatic targeting Non-specific diffusion
FDA Approval Yes (1981) Off-label use for SLNB

Key Differences :

  • Methylene Blue’s chloride salt structure reduces lymphatic specificity, causing diffuse tissue staining .

Patent Blue V

Molecular Formula : C₂₇H₃₁N₂O₆S₂⁻·Na⁺ (isomer of this compound); Molecular Weight : 566.66 g/mol .

Parameter This compound Patent Blue V
Allergic Reactions 1–2.5% Similar profile
Regulatory Status FDA-approved Widely used in Europe
Chemical Stability Stable in solution (72 hours) Comparable

Key Insight :

  • This compound and Patent Blue V are structural isomers with nearly identical molecular weights but differ in sulfonate group positioning, leading to slight variations in pharmacokinetics .

Fluorescein Sodium (FS)

Molecular Formula : C₂₀H₁₀Na₂O₅; Molecular Weight : 376.27 g/mol .

Parameter This compound Fluorescein Sodium
Detection Rate 80% (lymphatic vessels) 100% (under fluorescent light)
Fading Time Shorter (rapid clearance) Longer persistence
Side Effects Allergic reactions, pulse oximetry interference Minimal

Key Insight :

  • FS outperforms this compound in visualization but requires specialized equipment, limiting its practicality .

Clinical and Analytical Considerations

  • Safety : this compound’s adverse events (e.g., anaphylaxis) are dose-independent but more frequent with intraparenchymal injection .
  • Cost-Effectiveness : Methylene Blue offers a viable alternative in low-resource settings, though with trade-offs in specificity .
  • Emerging Alternatives : Hybrid techniques (e.g., combining this compound with radioisotopes) improve detection rates while mitigating risks .

Biological Activity

Isosulfan blue inner salt, a triphenylmethane dye, is primarily utilized as a lymphatic imaging agent during sentinel lymph node biopsy (SLNB) procedures. This article provides a comprehensive overview of its biological activity, pharmacokinetics, clinical applications, and associated case studies.

This compound (C27H31N2NaO6S2) is characterized by its ability to selectively bind to lymphatic tissues following intradermal injection. Approximately 50% of the dye is weakly bound to serum proteins, facilitating its rapid transport through the lymphatics, which minimizes diffusion into surrounding tissues . The dye's mechanism allows for effective localization of sentinel nodes, which are critical in cancer staging and treatment planning.

Pharmacokinetics

  • Administration : this compound is administered via intradermal or parenchymal injection.
  • Absorption : The dye is absorbed through lymphatic channels and enters the systemic circulation.
  • Distribution : It exhibits a volume of distribution that allows for effective identification of sentinel nodes.
  • Elimination : this compound is excreted unchanged in urine, with a half-life of several hours due to slow release from lymphatic tissues .

Biological Activity and Clinical Applications

This compound has been extensively studied for its efficacy in identifying sentinel lymph nodes in various cancers, including breast cancer, melanoma, and squamous cell carcinoma. Its primary role in SLNB has been validated through numerous clinical studies.

Efficacy in Sentinel Lymph Node Biopsy

A comparative study evaluated the effectiveness of 10% fluorescein sodium versus 1% this compound in breast SLNB. The findings indicated that while both agents effectively identified sentinel nodes, fluorescein sodium demonstrated superior detection rates (100% vs. 80% for this compound) and shorter fading times .

StudyAgent UsedDetection RateAverage Fading Time
Ren et al. (2016)1% this compound80%Longer than fluorescein sodium
Nakamura et al. (2019)This compoundNot specifiedNot specified

Case Studies and Clinical Observations

  • Adverse Reactions : A comprehensive review at Memorial Sloan-Kettering Cancer Center involving 2392 patients reported a 1.6% incidence of allergic reactions to this compound during SLNB. Most reactions were mild (urticaria or rash), with severe reactions being rare .
  • Pulse Oximeter Interference : A study demonstrated that this compound injection significantly interfered with pulse oximeter readings, causing a median decrease in oxygen saturation of up to 5%. This effect persisted for approximately 195 minutes post-injection .
  • Comparative Safety : In a case-control study comparing methylene blue and this compound, no significant differences were found regarding sentinel node identification success rates or adverse effects, suggesting that both dyes are safe alternatives for lymphatic mapping .

Q & A

Q. What are the fundamental physicochemical properties of isosulfan blue inner salt, and how do they influence its stability in experimental settings?

this compound inner salt (C₂₇H₃₁N₂NaO₆S₂) is a hygroscopic, greenish-blue powder with limited water solubility. Its stability in solution is critical for reproducibility; studies show that standard and sample preparations remain stable at room temperature for up to 72 hours, as validated by liquid chromatography . The compound’s pH sensitivity (optimal range: 6.8–7.4) necessitates buffered formulations to prevent degradation during lymphatic mapping procedures .

Q. What validated analytical methods are recommended for quantifying this compound and its impurities?

Reverse-phase ultra-performance liquid chromatography (UPLC) using a C18 column (100 × 2.00 mm, 1.9 µm) is the gold standard. Key validation parameters include:

  • Linearity : R² ≥ 0.999 for this compound and impurities (A, B, C) across 0.015%–150% specification limits.
  • Precision : Relative standard deviation (RSD) <5% for intraday/interday assays.
  • Accuracy : Recovery rates of 94%–108% for spiked impurities . Method validation must adhere to ICH Q2(R1) guidelines, including specificity testing via forced degradation (e.g., acid/base hydrolysis, oxidative stress) .

Q. What safety precautions are essential when handling this compound in preclinical studies?

Hypersensitivity reactions occur in 0.6%–2.5% of subjects, ranging from localized urticaria to anaphylaxis . Researchers must:

  • Monitor vital signs (blood pressure, oxygen saturation) for ≥60 minutes post-injection.
  • Avoid co-administering lidocaine, which precipitates 4%–9% of the compound .
  • Pre-screen subjects for triarylmethane dye allergies .

Advanced Research Questions

Q. How can researchers optimize chromatographic methods to resolve co-eluting impurities in this compound drug substances?

Impurity profiling requires gradient elution with mobile phases combining phosphate buffer (pH 7.0) and acetonitrile. For example:

  • Impurity A : Adjust retention time by modulating buffer strength (10 mM → 50 mM).
  • Impurity B : Use column temperature gradients (25°C → 40°C) to enhance peak separation . Quantitation limits are 0.015%–0.045% for impurities, validated via signal-to-noise ratios >10 .

Q. What experimental design considerations are critical for assessing this compound’s efficacy in sentinel lymph node biopsy (SLNB) trials?

Key factors include:

  • Injection protocol : 0.5 mL per interdigital space (max 3 mL per limb) to avoid dye overflow .
  • Timing : SLNB identification rates drop if biopsy is delayed >25 minutes post-injection due to lymphatic clearance .
  • Patient stratification : Tumor size (>2 cm), BMI (>30), and Ki-67 proliferative index correlate with reduced SLNB success rates (p<0.05) .

Q. How should researchers address contradictory data on this compound’s allergic reaction mechanisms?

While IgE-mediated anaphylaxis is well-documented , idiopathic mast cell activation and arachidonic acid metabolism disorders are hypothesized alternatives. To resolve contradictions:

  • Perform serum tryptase assays post-reaction to confirm mast cell involvement.
  • Use flow cytometry to quantify basophil activation in response to this compound .
  • Cross-reference adverse event databases (e.g., FDA Adverse Event Reporting System) to identify underreported cases .

Q. What statistical approaches are recommended for analyzing variable SLNB identification rates across studies?

Meta-analyses should apply random-effects models to account for heterogeneity. For example:

  • Pooled identification rates for this compound alone are 80%–93%, rising to 95%–98% when combined with radioisotopes .
  • Subgroup analyses must adjust for confounders like tumor histology (ductal vs. lobular) and injection site (subareolar vs. peritumoral) .

Methodological Guidance

Q. How to validate forced degradation studies for this compound under ICH guidelines?

  • Acid/Base Hydrolysis : Expose to 0.1N HCl/NaOH at 60°C for 24 hours; assess peak purity via diode-array detection (DAD).
  • Oxidative Stress : Treat with 3% H₂O₂ at 25°C for 6 hours; monitor degradation products at 254 nm .

Q. What in vitro models are suitable for studying this compound’s lymphatic uptake kinetics?

Use ex vivo porcine lymphatics to simulate human physiology. Parameters:

  • Dye concentration : 1% w/v (10 mg/mL) for optimal visualization.
  • Flow rates : 0.1 mL/min to mimic subcutaneous diffusion .

Q. How to mitigate interference between this compound and intraoperative monitoring devices?

this compound alters pulse oximetry (SpO₂) and methemoglobin readings. Solutions include:

  • Calibration : Pre-injection baseline measurements to adjust for dye-induced absorbance shifts.
  • Alternative dyes : Methylene blue (if allergy risk is prohibitive), though it has lower SLNB specificity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isosulfan Blue
Reactant of Route 2
Reactant of Route 2
Isosulfan Blue

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